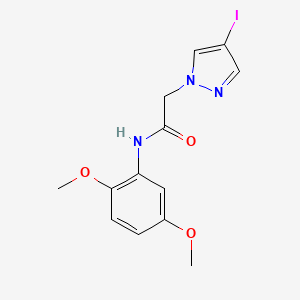![molecular formula C24H23FN2O5S B6119009 ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, commonly known as Fmoc-L-phenylalanine, is a chemical compound used in the field of organic chemistry. It belongs to the class of amino acid derivatives and is used in the synthesis of peptides and proteins. The compound is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of Fmoc-L-phenylalanine involves the formation of peptide bonds between amino acids. The compound is used as a building block in solid-phase peptide synthesis, where it is attached to a solid support and used to synthesize complex peptides and proteins. The protected amino acid is deprotected and activated using coupling agents, and then coupled with the resin-bound amino acid using a catalyst. The process is repeated until the desired peptide sequence is obtained.
Biochemical and Physiological Effects
Fmoc-L-phenylalanine has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can have a variety of effects depending on the sequence and structure of the peptide or protein. For example, peptides and proteins containing Fmoc-L-phenylalanine can bind to specific receptors in the body and modulate various physiological processes.
実験室実験の利点と制限
One of the main advantages of using Fmoc-L-phenylalanine in lab experiments is its ease of use and versatility. The compound can be easily incorporated into peptides and proteins using solid-phase peptide synthesis, and can be used to synthesize a wide range of complex molecules. However, one of the main limitations of using Fmoc-L-phenylalanine is its cost, as it is a relatively expensive reagent compared to other amino acids.
将来の方向性
There are several potential future directions for the use of Fmoc-L-phenylalanine in scientific research. One area of interest is the development of new drugs and therapies based on peptides and proteins containing Fmoc-L-phenylalanine. Another potential direction is the use of Fmoc-L-phenylalanine in the synthesis of novel materials with unique properties and applications. Additionally, the development of new synthetic methods for Fmoc-L-phenylalanine and other amino acid derivatives could lead to new breakthroughs in the field of organic chemistry.
合成法
The synthesis of Fmoc-L-phenylalanine involves multiple steps and requires specialized equipment and expertise. The process begins with the protection of the amino group using Fmoc chloride, followed by the activation of the carboxylic acid group using a coupling agent such as DIC or HBTU. The protected amino acid is then coupled with the resin-bound amino acid using DMAP as a catalyst. The process is repeated until the desired peptide sequence is obtained.
科学的研究の応用
Fmoc-L-phenylalanine is widely used in the field of scientific research, particularly in the synthesis of peptides and proteins. The compound is used as a building block in solid-phase peptide synthesis and is essential for the synthesis of complex peptides and proteins. Fmoc-L-phenylalanine is also used in the development of new drugs and therapies, as it can mimic the structure of natural amino acids and bind to specific receptors in the body.
特性
IUPAC Name |
ethyl 4-[[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-3-32-24(29)18-6-10-20(11-7-18)26-23(28)16-27(21-12-8-19(25)9-13-21)33(30,31)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSBHQMIANCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)

![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)
![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)